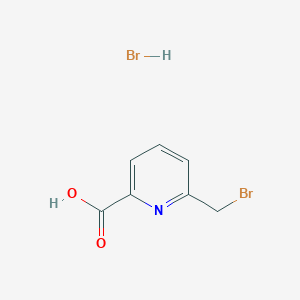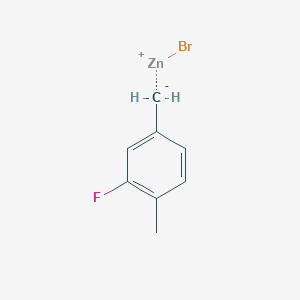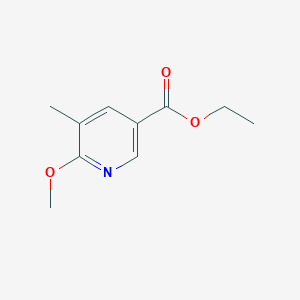
6-Bromomethyl-2-pyridinecarboxylic acid hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromomethyl-2-pyridinecarboxylic acid hydrobromide, commonly referred to as 6-BMPCA-HBr, is an organic compound with a carboxylic acid group and a bromomethyl group. It is a white, crystalline solid that is soluble in water and ethanol. 6-BMPCA-HBr is used in a variety of scientific research applications, including organic synthesis, medicinal chemistry, and drug discovery. It is also used as a reagent in laboratory experiments. This article will provide an overview of 6-BMPCA-HBr, its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Applications De Recherche Scientifique
6-BMPCA-HBr is used in a variety of scientific research applications, including organic synthesis, medicinal chemistry, and drug discovery. It is used as a reagent in organic synthesis for the preparation of various compounds, such as amides, esters, and carboxylic acids. It is also used in the synthesis of heterocyclic compounds, such as pyridines and indoles, which are important building blocks for drug discovery.
Mécanisme D'action
6-BMPCA-HBr acts as a brominating agent in organic synthesis. It reacts with an organic substrate to form a bromoalkyl compound. The reaction is catalyzed by a base, such as sodium hydroxide or potassium hydroxide.
Biochemical and Physiological Effects
6-BMPCA-HBr has not been tested for its biochemical and physiological effects in humans or animals. Therefore, it is not known whether it has any adverse effects on humans or animals.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 6-BMPCA-HBr in laboratory experiments is its high reactivity. It is a powerful brominating agent that is capable of producing a wide range of bromoalkyl compounds. However, it is also a corrosive compound and should be handled with care. It should be stored in a cool, dry place and should not be exposed to light or heat.
Orientations Futures
Future research should focus on the biochemical and physiological effects of 6-BMPCA-HBr in humans and animals. Additionally, further research should be conducted to develop more efficient and cost-effective synthesis methods for 6-BMPCA-HBr. Finally, research should be conducted to explore the potential applications of 6-BMPCA-HBr in drug discovery and medicinal chemistry.
Méthodes De Synthèse
6-BMPCA-HBr can be synthesized from the reaction of 2-bromopyridine and bromoacetic acid in the presence of a base, such as sodium hydroxide or potassium hydroxide. The reaction is carried out in an aqueous solution at a temperature of 70-80°C. The reaction yields 6-BMPCA-HBr as a white crystalline solid.
Propriétés
IUPAC Name |
6-(bromomethyl)pyridine-2-carboxylic acid;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO2.BrH/c8-4-5-2-1-3-6(9-5)7(10)11;/h1-3H,4H2,(H,10,11);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOKSIHGROPUUHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)C(=O)O)CBr.Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Br2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.94 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![5-Methylspiro[indoline-3,4-piperidine]-2-one hydrochloride](/img/structure/B6302450.png)
